molecular formula C26H25N3O B2570384 (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone CAS No. 920656-32-2

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone

Cat. No.: B2570384
CAS No.: 920656-32-2
M. Wt: 395.506
InChI Key: ADXXNJXGKIIVLO-UHFFFAOYSA-N
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Description

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features a piperazine ring bonded to an indole moiety via a methanone linkage

Biochemical Analysis

Biochemical Properties

(4-Benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with human carbonic anhydrase II and VII, where the compound acts as an inhibitor . The compound’s structure allows it to form polar and hydrophobic interactions within the active sites of these enzymes, stabilizing the inhibitor-enzyme complex . This interaction is significant as it highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human carbonic anhydrase enzymes can lead to alterations in cellular pH regulation and ion transport . These changes can impact various cellular functions, including metabolic processes and signal transduction pathways, ultimately affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit human carbonic anhydrase II and VII is a key aspect of its molecular mechanism . By binding to the active site of these enzymes, the compound disrupts their catalytic activity, leading to changes in the hydration of carbon dioxide and the production of bicarbonate ions . This inhibition can result in downstream effects on cellular processes that rely on these enzymatic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including sustained enzyme inhibition and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including neurotoxicity and disruptions in normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like human carbonic anhydrase II and VII . By inhibiting these enzymes, the compound can affect the hydration of carbon dioxide and the production of bicarbonate ions, which are critical components of various metabolic processes . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s structure allows it to bind to specific proteins that facilitate its movement across cellular membranes . This binding can affect the compound’s localization and accumulation within different cellular compartments, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme inhibition and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.

    Attachment of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, often using benzhydryl chloride and a base such as sodium hydride.

    Formation of the Indole Moiety: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Piperazine and Indole: The final step involves coupling the piperazine and indole moieties through a methanone linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the piperazine or indole rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, bases like sodium hydride, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone, each with potential unique properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4-benzhydrylpiperazin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with a different position of the methanone linkage.

    (4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)ethanone: Similar structure but with an ethanone linkage instead of methanone.

Uniqueness

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone is unique due to its specific structural configuration, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c30-26(24-19-22-13-7-8-14-23(22)27-24)29-17-15-28(16-18-29)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,27H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXXNJXGKIIVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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